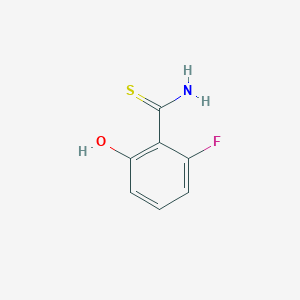
4-(1-Aminoethyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-2,6-dimethoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol as the starting material.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(1-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(1-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy groups, which may affect its reactivity and applications.
2,6-Dimethoxyphenol: Lacks the aminoethyl group, which may limit its biological activity.
4-(1-Aminoethyl)-2-methoxyphenol: Has only one methoxy group, which may alter its chemical properties.
Uniqueness
4-(1-Aminoethyl)-2,6-dimethoxyphenol is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
4-(1-aminoethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3 |
InChIキー |
KXYXVWFMCGCXKL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)

![2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde](/img/structure/B13619645.png)
